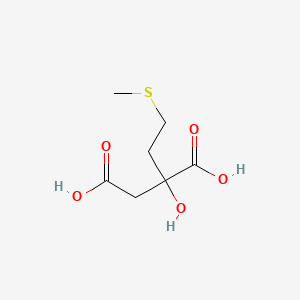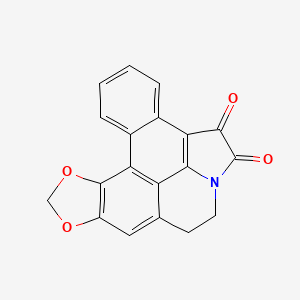
Lettowianthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lettowianthine, also known as annobraine, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. Lettowianthine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lettowianthine is primarily located in the cytoplasm. Outside of the human body, lettowianthine can be found in alcoholic beverages and fruits. This makes lettowianthine a potential biomarker for the consumption of these food products.
科学的研究の応用
Isolation and Structure Elucidation
Lettowianthine, a novel compound, was isolated from the root bark of Lettowianthus stellatus. This discovery was significant in phytochemistry, contributing to the understanding of plant alkaloids and their structures. The isolation and structural elucidation of lettowianthine involved spectroscopic methods, highlighting its uniqueness among aporphinoid alkaloids (Nkunya, Jonker, Makangara, Waibel, & Achenbach, 2000).
Broader Scientific Research Context
While specific research focusing solely on lettowianthine is limited, it's important to recognize the broader context of scientific research, where methodologies and approaches are constantly evolving. Innovations in research methods, including those in phytochemistry and related fields, are crucial for advancing our understanding of complex natural compounds like lettowianthine. This evolution in research methodologies reflects a shift towards more specialized and prediction-focused approaches in the scientific community, including bioinformatics and other fields relevant to the study of natural compounds (Kelley & Scott, 2008).
特性
製品名 |
Lettowianthine |
|---|---|
分子式 |
C19H11NO4 |
分子量 |
317.3 g/mol |
IUPAC名 |
3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione |
InChI |
InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2 |
InChIキー |
FMLHJJVSHOCVAU-UHFFFAOYSA-N |
正規SMILES |
C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O |
melting_point |
314-317°C |
物理的記述 |
Solid |
同義語 |
lettowianthine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



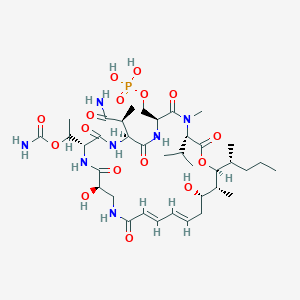
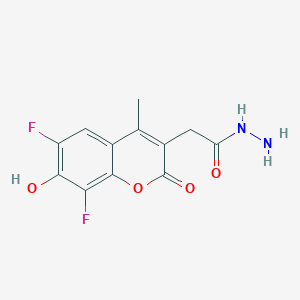
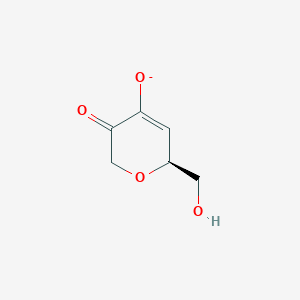
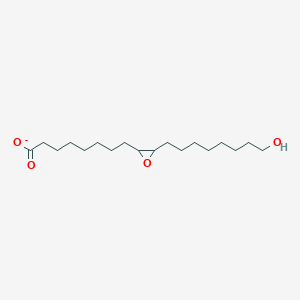
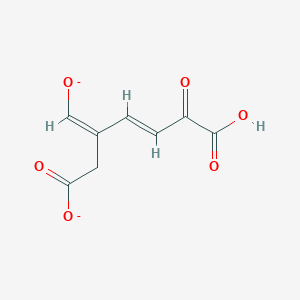
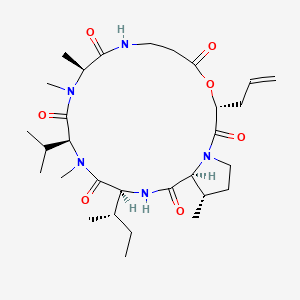

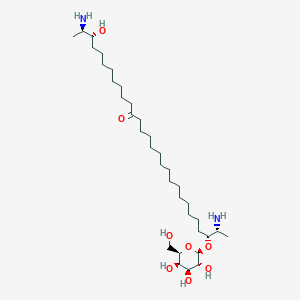
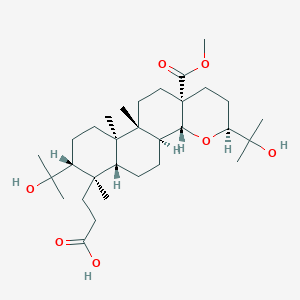
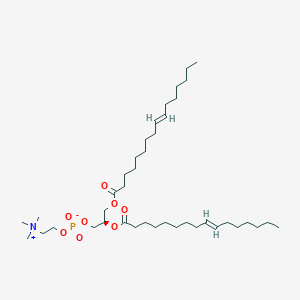
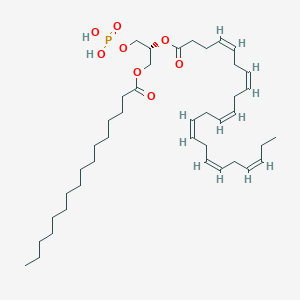
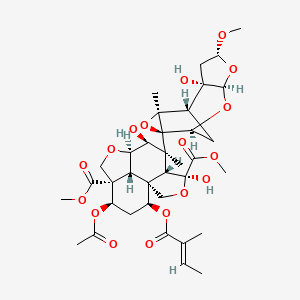
![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)
